molecular formula C23H26FNO3 B12850164 2-((1-Butyl-3-(4-fluorophenyl)-2-methyl-1H-indol-5-yl)oxy)-2-methylpropanoic acid CAS No. 76469-04-0

2-((1-Butyl-3-(4-fluorophenyl)-2-methyl-1H-indol-5-yl)oxy)-2-methylpropanoic acid

Cat. No.: B12850164
CAS No.: 76469-04-0
M. Wt: 383.5 g/mol
InChI Key: CFPNVZXIGIKRJJ-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via a multistep process starting from commercially available starting materials.

      Reaction Conditions: Specific reaction conditions depend on the synthetic route chosen. These may include coupling reactions, protecting group manipulations, and functional group transformations.

      Industrial Production: While industrial-scale production details are proprietary, laboratories typically employ scalable methods for synthesis.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on reaction conditions, but they often involve modifications to the indole or fluorophenyl portions.

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of other compounds due to its functional groups.

      Biology: Investigated for potential biological activity (e.g., as ligands for receptors).

      Medicine: Research into its pharmacological properties, such as anti-inflammatory or anticancer effects.

      Industry: May find applications in materials science or as intermediates in drug development.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets. It could interact with receptors, enzymes, or cellular pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds: Other indole derivatives, such as 1-alkyl-3-(4-fluorophenyl)indoles or related thioureas.

      Uniqueness: Its combination of a fluorophenyl group, indole scaffold, and thiourea functionality sets it apart.

    Remember that this compound’s detailed studies and applications are ongoing, and researchers continue to explore its potential.

    Properties

    CAS No.

    76469-04-0

    Molecular Formula

    C23H26FNO3

    Molecular Weight

    383.5 g/mol

    IUPAC Name

    2-[1-butyl-3-(4-fluorophenyl)-2-methylindol-5-yl]oxy-2-methylpropanoic acid

    InChI

    InChI=1S/C23H26FNO3/c1-5-6-13-25-15(2)21(16-7-9-17(24)10-8-16)19-14-18(11-12-20(19)25)28-23(3,4)22(26)27/h7-12,14H,5-6,13H2,1-4H3,(H,26,27)

    InChI Key

    CFPNVZXIGIKRJJ-UHFFFAOYSA-N

    Canonical SMILES

    CCCCN1C(=C(C2=C1C=CC(=C2)OC(C)(C)C(=O)O)C3=CC=C(C=C3)F)C

    Origin of Product

    United States

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